molecular formula C17H13N3O5 B3918012 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B3918012
M. Wt: 339.30 g/mol
InChI Key: ORZOBXWUPAGSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound exhibits unique properties that make it an attractive candidate for further research and development.

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one are still being studied. However, preliminary research suggests that this compound may have a range of effects on the body, including anti-inflammatory, anti-tumor, and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its unique properties, which make it an attractive candidate for various research applications. However, there are also some limitations to its use, including its high cost and the need for specialized equipment and expertise to synthesize and work with this compound.

Future Directions

There are several future directions for research on 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. Some of the most promising areas of research include its potential use in drug discovery, its anti-inflammatory and anti-tumor properties, and its potential as an antioxidant. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of research.

Scientific Research Applications

The unique properties of 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one make it an attractive candidate for various scientific research applications. One of the most promising applications is its use in medicinal chemistry, where it can be used as a lead compound for the development of new drugs.

properties

IUPAC Name

3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1-pyridin-3-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c1-10(21)14-15(11-4-2-5-12(8-11)20(24)25)19(17(23)16(14)22)13-6-3-7-18-9-13/h2-9,15,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZOBXWUPAGSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

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